BenchChemオンラインストアへようこそ!

Mycarose, beta-D-pyranose-

macrolide antibiotics glycosylation antibacterial activity

Mycarose, beta-D-pyranose- (CAS 1932346-66-1) is the essential 3-methylated, 2,6-dideoxyhexose glycosyl moiety for macrolide antibiotics. Its absence reduces erythromycin D activity to <2%, making authentic mycarose irreplaceable for reconstituting biosynthetic pathways. The TylC3 methyltransferase ensures absolute pathway specificity—no generic substitution is possible. Essential for glycoengineering, ribosomal inhibition studies, and next-gen macrolide derivative development. Procure high-purity ≥98% to ensure bioactivity in your research.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 1932346-66-1
Cat. No. B12799425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycarose, beta-D-pyranose-
CAS1932346-66-1
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)(C)O)O
InChIInChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1
InChIKeyYQLFLCVNXSPEKQ-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycarose beta-D-pyranose- (CAS 1932346-66-1): A Critical 2,6-Dideoxysugar for Macrolide Antibiotic Research and Glycoengineering


Mycarose, beta-D-pyranose- (CAS 1932346-66-1) is a 3-methylated, 2,6-dideoxyhexose that functions as an essential glycosyl moiety in numerous clinically significant macrolide antibiotics, including erythromycin and tylosin [1]. This deoxysugar is biosynthesized via the TDP-L-mycarose pathway, requiring multiple dedicated enzymes for its production and subsequent attachment to macrolide aglycones [2]. As a key structural determinant of antibacterial activity, mycarose mediates critical interactions with the bacterial ribosome, including inhibition of the peptidyl transferase reaction in specific macrolide classes [3].

Why Mycarose beta-D-pyranose- Cannot Be Substituted: Critical Functional Specificity in Macrolide Antibiotic Activity


Mycarose cannot be generically substituted by other deoxysugars in macrolide antibiotic research and glycoengineering applications due to its unique structural requirements for biological activity. The presence of mycarose is a strict determinant of high-potency antibacterial activity, as demonstrated by the observation that desosaminyl clarithronolide, which lacks a mycarose substituent, retains less than 2% of the activity of erythromycin D against Bacillus subtilis [1]. Furthermore, the biosynthetic pathway for L-mycarose exhibits strict enzymatic specificity governed by the methyltransferase TylC3, whose absolute substrate discrimination ensures that TDP-L-mycarose is produced as the sole pathway product, preventing the generation of alternative sugar moieties [2]. Even within the same antibiotic scaffold, the mycarose sugar displays acid-labile properties that necessitate targeted synthetic strategies for derivative development, further underscoring the impossibility of simple analog substitution [3].

Quantitative Differentiation Evidence for Mycarose beta-D-pyranose- in Macrolide Glycosylation and Antibacterial Activity


Mycarose Confers >50-Fold Enhancement in Erythromycin Antibacterial Activity

The presence of the mycarose sugar moiety is quantitatively essential for high antibacterial activity of erythromycin-class macrolides. Desosaminyl clarithronolide, an analog lacking the mycarose substituent, exhibits dramatically reduced activity compared to erythromycin D, which contains both desosamine and mycarose sugars [1].

macrolide antibiotics glycosylation antibacterial activity

Superior In Vivo Glycosyltransferase Activity for Mycarose Attachment via DesVII/DesVIII Enzyme Pair

The heterologous glycosyltransferase enzyme pair DesVII/DesVIII demonstrates higher activity for attaching L-mycarose to erythronolide B in vivo compared to the native EryBV glycosyltransferase in Saccharopolyspora erythraea. This differential activity was observed in a direct genetic complementation study where the desVII/desVIII genes were expressed in an eryBV deletion mutant [1].

glycosyltransferase heterologous expression erythromycin biosynthesis

TDP-L-Mycarose Biosynthesis: Absolute Pathway Specificity Enforced by Single Methyltransferase

The biosynthetic pathway for TDP-L-mycarose exhibits strict product specificity that is enforced by a single enzyme, TylC3, a methyltransferase acting at an early pathway step. Despite the relaxed substrate specificity of downstream epimerase (TylK) and ketoreductase (TylC2) enzymes, TylC3 ensures that TDP-L-mycarose is produced as the sole pathway product without competing alternative sugar formation [1].

deoxysugar biosynthesis metabolic engineering TDP-sugar pathway

Mycarose Removal Enables 4'-Substituted 16-Membered Macrolides with Activity Against Erythromycin-Resistant Pathogens

The mycarose sugar of tylosin represents a critical site for semisynthetic modification to overcome macrolide resistance. A study synthesized a series of novel 4'-substituted 16-membered ring macrolides by cleaving the mycarose sugar from tylosin and modifying the resultant 4'-hydroxyl group. This new class of macrolide antibiotics exhibited potent activity against erythromycin-resistant pathogens, whereas the parent tylosin molecule bearing mycarose shows reduced efficacy against such resistant strains [1]. The acid lability of mycarose in tylosin further distinguishes it as a strategic modification point [1].

antibiotic resistance semisynthetic macrolides tylosin derivatives

Optimal Application Scenarios for Mycarose beta-D-pyranose- Based on Quantitative Differentiation Evidence


Heterologous Production of Fully Active Erythromycin Analogs in E. coli

Based on the evidence that mycarose absence reduces erythromycin D activity to less than 2% [1], this compound is essential for reconstituting complete erythromycin biosynthetic pathways in heterologous hosts. Researchers engineering E. coli or other platforms for macrolide production must incorporate authentic mycarose biosynthetic genes to generate biologically active products. The superior in vivo glycosyltransferase activity of DesVII/DesVIII (+15% yield enhancement) for mycarose attachment [2] further supports using mycarose-specific enzymes to maximize production efficiency in engineered systems.

Semisynthetic Derivatization of 16-Membered Macrolides to Overcome Antibiotic Resistance

The mycarose moiety in tylosin serves as a strategic modification point for generating 4'-substituted derivatives active against erythromycin-resistant pathogens [3]. Industrial and academic laboratories developing next-generation macrolide antibiotics can utilize mycarose-containing intermediates as starting materials for selective cleavage and subsequent derivatization, enabling access to novel chemical space that addresses resistance mechanisms while maintaining the structural framework of clinically validated 16-membered macrolides.

Enzymatic and Mechanistic Studies of Ribosome-Targeting Antibiotics

The functional role of mycarose in mediating peptidyl transferase inhibition distinguishes it from other deoxysugars in macrolide antibiotics [4]. Researchers investigating ribosomal binding mechanisms, antibiotic resistance, or structure-activity relationships in macrolides require authentic mycarose or mycarose-containing compounds to conduct comparative studies. The evidence that mycarose-containing macrolides (carbomycin, spiramycin, tylosin) inhibit peptidyl transferase whereas mycarose-lacking analogs (erythromycin, desmycosin, chalcomycin) do not [4] establishes mycarose as a critical structural determinant for specific ribosomal interaction studies.

Metabolic Engineering of TDP-L-Mycarose Biosynthetic Pathways

Given the strict pathway specificity governed by the TylC3 methyltransferase that ensures TDP-L-mycarose as the sole product [5], this compound and its biosynthetic intermediates are essential for metabolic engineering efforts aimed at producing mycarose-containing natural products or generating novel glycosylated compounds through combinatorial biosynthesis. The absolute specificity of the pathway underscores that alternative deoxysugars cannot substitute for mycarose in downstream applications, making authentic mycarose pathway components indispensable for faithful pathway reconstruction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycarose, beta-D-pyranose-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.